Cdk7-IN-14
Description
CDK7-IN-14 is a pyrimidinyl-derived small molecule inhibitor selectively targeting cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression . CDK7 functions as part of the CDK-activating kinase (CAK) complex, phosphorylating CDK1/2/4/6 to drive cell cycle transitions, and as a component of the general transcription factor TFIIH, enabling RNA polymerase II-mediated transcription . Dysregulation of CDK7 is implicated in transcriptional addiction in cancers, particularly those driven by oncogenic transcription factors (e.g., MYC) or aberrant super-enhancer activity .
Properties
Molecular Formula |
C22H24F3N6OP |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-[2-[[(1S,3S)-3-aminocyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H24F3N6OP/c1-33(2,32)20-12(9-26)6-7-15-16(10-28-19(15)20)18-17(22(23,24)25)11-29-21(31-18)30-14-5-3-4-13(27)8-14/h6-7,10-11,13-14,28H,3-5,8,27H2,1-2H3,(H,29,30,31)/t13-,14-/m0/s1 |
InChI Key |
BIEFEMFRYAVVLB-KBPBESRZSA-N |
Isomeric SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)C#N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Cdk7-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Employed in cell biology to investigate the effects of CDK7 inhibition on cell cycle regulation and transcription.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed CDK7.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK7
Mechanism of Action
Cdk7-IN-14 exerts its effects by selectively inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which phosphorylates other cyclin-dependent kinases and RNA polymerase II. By inhibiting CDK7, this compound disrupts the phosphorylation process, leading to cell cycle arrest and suppression of transcription. This mechanism is particularly effective in cancer cells, where CDK7 activity is often dysregulated .
Comparison with Similar Compounds
Key Properties of CDK7-IN-14:
- Chemical Class : Pyrimidine derivative (patent CN114249712A, compound 3) .
- Purity : >98% (HPLC) .
- Solubility: In vitro: Soluble in DMSO, ethanol, or DMF . In vivo: Requires formulations like 10% DMSO + 90% corn oil or 0.5% carboxymethyl cellulose suspensions for administration .
- Storage : Stable at -20°C for 3 years (powder) or -80°C for 6 months (solution) .
- Therapeutic Potential: Targets transcriptionally addicted cancers, including hematological malignancies and solid tumors .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and CDK9-IN-14
Key Differentiators:
Target Specificity :
- This compound disrupts both transcription (via TFIIH) and cell cycle progression (via CAK), offering dual anti-cancer mechanisms .
- CDK9-IN-14 selectively inhibits transcriptional elongation, making it more suitable for cancers dependent on short-lived oncoproteins (e.g., MCL-1) .
Structural Optimization :
- This compound’s pyrimidine scaffold (vs. purine-based inhibitors like THZ1) may enhance kinase selectivity and metabolic stability .
CDK9-IN-14 demonstrates nanomolar potency but lacks direct comparison to this compound in co-occurring models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
